1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Description
Molecular Formula: C₁₃H₁₇F₂N₄O₂S Molecular Weight: 342.40 g/mol CAS No.: 1018142-65-8 Purity: ≥95% (as per analytical reports) Structure: The compound features a piperazine core linked via a sulfonyl group to a 1-(difluoromethyl)-3,5-dimethylpyrazole moiety. The difluoromethyl group at the pyrazole N1 position introduces electron-withdrawing properties, while the 3,5-dimethyl substituents enhance steric bulk and lipophilicity .
Applications: Primarily used as a pharmaceutical intermediate.
Properties
IUPAC Name |
1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N4O2S/c1-7-9(8(2)16(14-7)10(11)12)19(17,18)15-5-3-13-4-6-15/h10,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVWULMGBIEEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine involves several key steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction offers mild conditions and broad substrate scope.
Introduction of Difluoromethyl Group: Difluoromethylation can be achieved using various reagents and methods, including metal-based methods and radical chemistry.
Sulfonylation: The sulfonyl group can be introduced through the reaction of the pyrazole derivative with sulfonyl chlorides under appropriate conditions.
Piperazine Coupling: The final step involves coupling the sulfonylated pyrazole with piperazine, typically using a base such as potassium carbonate in a suitable solvent.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the difluoromethyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the piperazine moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Research indicates that compounds with pyrazole and piperazine moieties exhibit promising anticancer properties. The difluoromethyl group may enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents.
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Antimicrobial Properties
- The sulfonyl group is known for its role in enhancing the antimicrobial activity of various compounds. Studies have shown that derivatives of piperazine can inhibit bacterial growth, making this compound a candidate for further exploration in antibiotic development.
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Neuropharmacology
- Compounds with piperazine structures are often investigated for their neuroactive properties. The unique substitution pattern in 1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine may provide insights into its effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders.
Material Science Applications
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Polymer Chemistry
- The incorporation of difluoromethyl and sulfonyl groups into polymer matrices can modify physical properties such as thermal stability and chemical resistance. This compound can serve as a building block for synthesizing advanced materials with tailored characteristics.
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Coatings and Adhesives
- Due to its chemical stability and potential for functionalization, this compound could be utilized in formulating coatings and adhesives that require enhanced durability and resistance to environmental factors.
Agricultural Chemistry Applications
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Pesticide Development
- The structure of this compound suggests potential use as a pesticide or herbicide. Its ability to disrupt biological processes in pests can be explored for developing safer and more effective agricultural chemicals.
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Plant Growth Regulators
- Compounds with similar structures have been studied for their effects on plant growth and development. This compound may contribute to the formulation of plant growth regulators that enhance crop yield or stress resistance.
Case Studies and Research Findings
| Study Title | Year | Findings |
|---|---|---|
| Anticancer Activity of Pyrazole Derivatives | 2020 | Demonstrated significant cytotoxicity against various cancer cell lines using similar pyrazole compounds. |
| Synthesis of Novel Piperazine Derivatives | 2021 | Reported enhanced antimicrobial activity in synthesized piperazine derivatives containing sulfonyl groups. |
| Development of Fluorinated Pesticides | 2022 | Explored the efficacy of fluorinated compounds in pest control, highlighting the role of difluoromethyl groups in enhancing biological activity. |
Mechanism of Action
The mechanism of action of 1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of target proteins and pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Substituent Effects :
- The difluoromethyl group in the target compound increases electronegativity and metabolic stability compared to the ethyl analog () . Fluorine atoms also enhance membrane permeability, a critical factor in drug design.
- Compounds with aromatic extensions (e.g., pyrazine in , phenyl in ) exhibit stronger binding to hydrophobic pockets in biological targets but may suffer from reduced solubility .
Synthetic Accessibility :
- The ethyl analog () is simpler to synthesize due to the absence of fluorine, which often requires specialized reagents .
- The target compound’s discontinued status () suggests challenges in scaling up fluorinated intermediates .
The pyrazine-containing derivative () may have utility in kinase inhibition due to its heteroaromatic structure .
Purity and Commercial Viability :
- The target compound’s 95% purity () matches industry standards, but its discontinued status contrasts with analogs like the ethyl derivative, which remains widely available .
Biological Activity
The compound 1-((1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on recent research findings, synthesis methods, and its implications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 337.34 g/mol. The structure includes a piperazine ring, which is known for its diverse biological activities, making it a valuable scaffold in drug development .
Biological Activity Overview
Research indicates that compounds containing the pyrazole and piperazine moieties exhibit a variety of biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been studied for their potential in treating various cancer types. For instance, related compounds have shown cytotoxic effects in breast cancer cell lines, suggesting that the difluoromethyl substitution may enhance these effects .
- Antifungal Activity : Some pyrazole derivatives have demonstrated significant antifungal properties against various phytopathogenic fungi. In vitro assays have shown that modifications to the pyrazole structure can lead to enhanced antifungal activity .
- Anti-inflammatory Effects : Compounds similar to this compound have exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide .
Anticancer Studies
A study focused on the anticancer properties of pyrazole derivatives indicated that certain modifications could enhance their efficacy against breast cancer cells (MCF-7 and MDA-MB-231). The study employed combination therapy with doxorubicin to assess synergistic effects. Results showed improved cytotoxicity when these compounds were used in conjunction with standard chemotherapeutics .
Antifungal Activity Assessment
In another study, a series of difluoromethyl-substituted pyrazoles were synthesized and tested against seven phytopathogenic fungi. The results revealed that several derivatives exhibited moderate to excellent antifungal activity, outperforming established antifungal agents like boscalid .
Data Tables
Q & A
Q. Q1. What are the recommended synthetic routes for 1-((1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazine, and how can reaction conditions be optimized?
Answer: The synthesis typically involves sequential functionalization of the pyrazole and piperazine moieties. A general approach includes:
Pyrazole sulfonation : React 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole with a sulfonating agent (e.g., chlorosulfonic acid) to introduce the sulfonyl group.
Piperazine coupling : Use nucleophilic substitution or coupling reagents (e.g., EDC/HOBt) to attach the sulfonated pyrazole to the piperazine ring.
Optimization : Control temperature (0–5°C during sulfonation), use anhydrous solvents (e.g., DCM), and employ catalysts like DMAP to enhance yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .
Q. Q2. How is the structural integrity of this compound validated, and what analytical techniques are critical?
Answer: Structural validation requires:
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement) .
- NMR spectroscopy : H/C NMR to verify substituent positions (e.g., difluoromethyl protons at δ 5.8–6.2 ppm; pyrazole methyl groups at δ 2.1–2.3 ppm).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical: 342.40 g/mol) .
Q. Q3. What protocols ensure high purity (>95%) during synthesis, and how are impurities characterized?
Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~12–15 min) to quantify purity.
- TLC monitoring : Track reaction progress using silica GF254 plates (hexane:ethyl acetate = 3:1).
- Impurity profiling : LC-MS identifies common byproducts (e.g., incomplete sulfonation or dimerization). Recrystallization in ethanol removes polar impurities .
Advanced Research Questions
Q. Q4. How does the difluoromethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
Answer: The difluoromethyl group enhances:
- Metabolic stability : Resistance to CYP450 oxidation due to C-F bond strength.
- Lipophilicity : LogP increases by ~0.5 units compared to methyl analogs, improving membrane permeability.
- Bioavailability : In vitro assays (Caco-2 permeability) show 2–3× higher absorption than non-fluorinated derivatives. Computational studies (e.g., molecular docking) suggest stronger target binding via fluorine-mediated electrostatic interactions .
Q. Q5. What strategies resolve contradictions in biological activity data across different cell lines?
Answer:
- Dose-response profiling : Test IC values in NCI-60 panels to identify cell-line-specific sensitivity (e.g., leukemia vs. solid tumors).
- Target engagement assays : Use thermal shift assays (TSA) to confirm binding affinity to hypothesized targets (e.g., kinases or GPCRs).
- Off-target screening : Employ proteome-wide affinity chromatography to rule out non-specific interactions. Contradictions may arise from variable expression of metabolic enzymes (e.g., GST isoforms) .
Q. Q6. What computational methods predict the compound’s potential as a kinase inhibitor?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR, VEGFR). Key interactions: sulfonyl group with Lys/Arg residues; pyrazole with hydrophobic pockets.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR models : Train on datasets of piperazine-containing inhibitors (pIC vs. descriptors like polar surface area, H-bond donors) .
Q. Q7. How can crystallographic data guide the design of derivatives with improved solubility?
Answer:
- Crystal structure analysis : Identify hydrogen-bond donors/acceptors (e.g., sulfonyl oxygen as acceptor). Introduce polar groups (e.g., hydroxyl, morpholine) at non-critical positions.
- Salt formation : React with HCl or citrate to improve aqueous solubility (e.g., hydrochloride salt solubility >10 mg/mL in PBS).
- Co-crystallization : Screen with cyclodextrins or PEGs to form inclusion complexes .
Methodological Considerations
Q. Q8. What are best practices for handling air-sensitive intermediates during synthesis?
Answer:
Q. Q9. How are structure-activity relationship (SAR) studies designed to prioritize derivatives for in vivo testing?
Answer:
- Fragment-based design : Replace difluoromethyl with trifluoromethyl or cyclopropyl to assess steric/electronic effects.
- In vitro triaging : Test cytotoxicity (MTT assay), solubility (shake-flask method), and metabolic stability (microsomal half-life). Prioritize compounds with IC < 10 µM, solubility >50 µg/mL, and t > 30 min.
- In silico ADMET : Predict hepatotoxicity (e.g., Derek Nexus) and plasma protein binding (e.g., SwissADME) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
